2,7-Dioxaspiro[4.4]nonane-3,8-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5768-16-1 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2,7-dioxaspiro[4.4]nonane-3,8-dione |
InChI |
InChI=1S/C7H8O4/c8-5-1-7(3-10-5)2-6(9)11-4-7/h1-4H2 |
InChI Key |
XHJZYJUDEHVNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OCC12CC(=O)OC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,7 Dioxaspiro 4.4 Nonane 3,8 Dione and Analogous Spiro Dilactones
Retrosynthetic Analysis of the 2,7-Dioxaspiro[4.4]nonane-3,8-dione Scaffold
A retrosynthetic analysis of the this compound scaffold reveals several potential disconnection pathways. The two lactone rings are the most apparent features for disconnection. Cleavage of the two ester bonds (C-O bond) in a hydrolytic sense leads back to a quaternary α,α'-disubstituted dicarboxylic acid. This dicarboxylic acid would possess two hydroxymethyl groups, which upon dehydration would form the target dilactone.
Alternatively, a double intramolecular esterification of a suitable acyclic precursor is a primary strategy. This precursor would be a 3,3-bis(carboxymethyl)pentane-1,5-diol derivative. The key challenge in such an approach lies in the efficient and stereocontrolled construction of the quaternary carbon center.
Another retrosynthetic approach involves the formation of the spirocyclic core through a key carbon-carbon bond-forming reaction. This could involve an intramolecular Michael addition or an aldol-type reaction to construct one of the rings onto a pre-existing lactone. Subsequent lactonization of the second ring would then complete the synthesis of the spiro-dilactone framework.
Classical and Established Synthetic Approaches to Spirocyclic Lactone Frameworks
The synthesis of spirocyclic lactones, including isomers of the title compound such as 1,6-dioxaspiro[4.4]nonane-2,7-dione, has been explored through various classical methods.
Cyclization and Spirocyclization Reactions
A common and straightforward method for the synthesis of spiro-dilactones is the acid-catalyzed cyclization of appropriate di- or hydroxy-carboxylic acids. For instance, the related 1,6-dioxaspiro[4.4]nonane-2,7-dione can be prepared from 4-ketopimelic acid. This approach highlights the utility of keto-acids in the formation of spirocyclic lactones.
The Baeyer-Villiger oxidation of spirocyclic ketones is another powerful method for the synthesis of spiro-lactones. This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, effectively converting a cyclic ketone into a lactone. By starting with a spirocyclic diketone, a double Baeyer-Villiger oxidation could, in principle, yield a spiro-dilactone.
Intramolecular esterification is a fundamental strategy for lactone formation. In the context of spiro-dilactones, this would involve a double intramolecular cyclization of a precursor molecule containing two carboxylic acid and two alcohol functionalities. The efficiency of such a reaction is highly dependent on the pre-organization of the substrate to favor the desired cyclization over intermolecular polymerization.
Rearrangement Reactions in Spirolactone Formation
Rearrangement reactions have also been employed in the synthesis of spiro-lactone frameworks. One notable example is the Favorskii rearrangement of α-haloketones. While not a direct method for the synthesis of the title compound, this rearrangement can be used to construct the carbocyclic core of a spiro-system, which can then be further elaborated to the desired spiro-lactone.
Another relevant rearrangement is the pinacol (B44631) rearrangement. A suitably substituted vicinal diol on a cyclopentane (B165970) or a similar ring system could potentially rearrange under acidic conditions to form a spirocyclic ketone, which could then be a precursor to a spiro-lactone via Baeyer-Villiger oxidation.
Advanced Catalytic Strategies for the Synthesis of this compound Derivatives
Modern synthetic chemistry has seen the emergence of powerful catalytic methods that allow for the efficient and enantioselective synthesis of complex molecules, including spiro-lactones.
Organocatalytic Asymmetric Synthesis of Chiral Spirolactones
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. Chiral amines, phosphoric acids, and other small organic molecules can effectively catalyze a wide range of transformations with high enantioselectivity.
A powerful strategy for the asymmetric synthesis of chiral spirolactones is the Michael-initiated oxidative spirolactonization. This reaction cascade typically involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization and subsequent oxidation to form the lactone.
For example, the reaction of a 1,3-dicarbonyl compound with an electrophilic Michael acceptor bearing a latent nucleophile can be catalyzed by a chiral organocatalyst. The initial Michael addition creates a new stereocenter, and the subsequent intramolecular cyclization and oxidation can lead to the formation of a chiral spiro-lactone with high enantiomeric excess. While a specific application of this method to the synthesis of this compound is not prominently reported, the principle is broadly applicable to the synthesis of various chiral spiro-lactone derivatives.
Intramolecular Cyclization via Acyl-Transfer
Intramolecular acyl transfer represents a fundamental strategy for the formation of lactones, including spiro-dilactone systems. This process generally involves a nucleophilic attack from a hydroxyl group onto an activated carboxylic acid derivative within the same molecule.
A proposed mechanism for such an intramolecular lactonization begins with the activation of a carboxylic acid function, for instance, by forming a mixed anhydride. This activation enhances the electrophilicity of the carboxyl carbon, facilitating a subsequent intramolecular attack by a suitably positioned hydroxyl group. This sequence can lead to the formation of a bicyclic lactone structure. For example, studies on the synthesis of protected bicyclic lactones of sialic acid have illustrated this pathway, where an initially formed 2-acylated derivative undergoes further activation and conformational rearrangement, allowing a distal hydroxyl group (at C-4 or C-7) to execute the final ring-closing lactonization. nih.gov
In related systems, the competition between cyclization and acyl migration is a critical factor. For instance, the treatment of an α-allyl-γ-butyrolactone derived anion with a strong base like lithium diisopropylamide (LDA) can lead to either a desired cyclization or a 1,2-acyl migration, depending on the substituents. researchgate.net Effectively directing the reaction towards cyclization is key to successfully synthesizing spirocyclic diones through this route. researchgate.net The broader concept of intramolecular acyl migration, also known as an acyl shift, is a well-established rearrangement in organic chemistry, proceeding under mild conditions and finding applications in various synthetic contexts, including prodrug design and peptide synthesis. nih.gov The fundamental principle involves the transfer of an acyl group from one nucleophilic center (e.g., an oxygen atom) to another within the same molecule, a process central to forming cyclic esters from hydroxy-acids. nih.govyoutube.com
Metal-Catalyzed Cyclization Methodologies
The advent of transition-metal catalysis has revolutionized the synthesis of complex cyclic molecules. Catalysts based on gold, manganese, and palladium have proven particularly effective in constructing spiro-dilactone scaffolds with high efficiency and selectivity.
Gold(I)-Catalyzed Approaches to Spirobislactones
Homogeneous gold catalysis has emerged as a powerful tool for organic synthesis due to the high atom economy, mild reaction conditions, and functional group tolerance of these reactions. nih.gov Gold(I) complexes, in particular, are potent π-acids, capable of activating alkynes and allenes toward nucleophilic attack.
A highly efficient method for synthesizing substituted 2,7-dioxaspiro[4.4]nonane-1,6-dione analogues involves the gold(I)-catalyzed double hydroalkoxylation/cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids. nih.gov This reaction proceeds smoothly under mild conditions to afford the desired γ-arylidene spirobislactones in excellent yields. nih.gov The choice of catalyst and conditions can be optimized; for instance, using a gold(I) catalyst in dichloromethane (B109758) allows the reaction to proceed efficiently. nih.gov This methodology's success highlights the utility of gold(I) catalysis in constructing complex spirocyclic systems from readily available starting materials. nih.gov
| Starting Material | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2,2-bis(3-phenylprop-2-yn-1-yl)malonic acid | Au(I) complex | CH₂Cl₂ | Room Temp. | Quantitative |
| 2,2-bis(3-(p-tolyl)prop-2-yn-1-yl)malonic acid | Au(I) complex | CH₂Cl₂ | Room Temp. | Quantitative |
| 2,2-bis(3-(4-bromophenyl)prop-2-yn-1-yl)malonic acid | Au(I) complex | CH₂Cl₂ | Room Temp. | Quantitative |
Manganese(III)-Mediated Oxidative Cyclization Reactions
Manganese(III) acetate, Mn(OAc)₃, is a versatile and cost-effective oxidant widely used to initiate radical reactions. In the context of lactone synthesis, Mn(III)-based oxidative cyclizations provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The process typically begins with the single-electron oxidation of an enolizable carbonyl compound, such as a β-keto ester or a malonic acid derivative, to generate an α-oxoalkyl radical. This radical can then undergo intramolecular addition to a carbon-carbon multiple bond.
This methodology has been successfully applied to the enantioselective desymmetrization of carboxylic acids to form γ-lactones. acs.org By employing sterically demanding chiral manganese catalysts, it is possible to achieve highly enantioselective lactonization at nonactivated primary and secondary C–H bonds using hydrogen peroxide as the terminal oxidant. acs.org This approach provides access to valuable chiral oxygenated cyclic skeletons from readily available substrates. acs.org The mechanism involves the generation of a manganese(III)-enolate complex, which, upon reduction to Mn(II), forms a carbon radical that cyclizes. The resulting radical intermediate can be further oxidized, often with the aid of a co-oxidant like copper(II) acetate, to a carbocation, which then undergoes lactonization.
| Substrate | Catalyst Loading (mol %) | Oxidant | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| cis,cis-2,6-dimethylcyclohexanecarboxylic acid | 2 | H₂O₂ | 70 | >99 |
| 3-phenylpentanoic acid | 1 | H₂O₂ | 96 | 98 |
| 3-cyclohexylpentanoic acid | 1 | H₂O₂ | 85 | 99 |
Palladium-Catalyzed Cycloaddition and Other Metal-Catalyzed Processes
Palladium catalysis offers a vast range of transformations for constructing cyclic and spirocyclic systems. Palladium-catalyzed cycloaddition reactions, in particular, have emerged as powerful strategies for the synthesis of five-membered rings. uni.lu For instance, the asymmetric Pd-catalyzed decarboxylative [3+2] cycloaddition of vinylethylene carbonates with α,β-unsaturated pyrazolones yields highly functionalized spiro-heterocyclic frameworks with excellent stereoselectivity. organic-chemistry.org In these processes, a palladium(0) catalyst reacts with the substrate to form a zwitterionic π-allyl-palladium intermediate, which can be viewed as a 1,3-dipole. This intermediate then undergoes cycloaddition with an acceptor to construct the five-membered ring.
Beyond palladium, other metals also catalyze valuable cyclization reactions. Rhodium(III) catalysts have been used for the regioselective spiro-cyclization of secondary aromatic amides with maleimides to construct spiropyrrolidinetriones. acs.org Furthermore, Group 13 diyls have been shown to undergo organic-chemistry.orgCurrent time information in Le Flore County, US.-cycloaddition reactions with 1,2-diketones to furnish 5-metalla-spiro[4.5]heterodecenes, demonstrating the utility of main group elements in spirocycle synthesis.
Biocatalytic and Enzymatic Pathways to Spiro-Lactone Systems
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of complex, optically pure molecules.
Biocatalytic Resolution Techniques
The synthesis of enantiomerically pure spiro-lactones is of significant interest, and biocatalytic methods provide an excellent means to achieve this. One powerful strategy involves the kinetic resolution of racemic intermediates or the asymmetric synthesis from prochiral substrates.
A fully biocatalytic, one-pot cascade reaction has been developed for the synthesis of optically pure γ-oxaspiro-γ-lactones from 2-(γ-hydroxyalkyl)furans. This multi-enzyme system combines a peroxidase for furan (B31954) oxygenation with a ketoreductase for dehydrogenation. nih.gov The process proceeds through a spirocyclic acetal (B89532) intermediate, ultimately yielding the desired spirolactone with high efficiency. For example, an enzyme triplet consisting of chloroperoxidase (CPO), glucose oxidase (GOx), and a ketoreductase (KRED) can convert the starting furan into the target spirolactone in yields as high as 82%. nih.gov This approach demonstrates the power of combining multiple enzymatic steps in a single pot to build molecular complexity and control stereochemistry, as successfully applied in the total synthesis of bioactive natural products like (+)-crassalactone D. nih.gov
Enzyme-Catalyzed Spiro-Ring Formation Mechanisms
The biosynthesis of complex lactone structures in nature often relies on C-O bond disconnections. However, recent advancements in biotechnology have led to the development of laboratory-engineered enzymes that utilize a novel C-C bond-forming strategy to construct diverse lactone scaffolds, including spiro-rings. nih.govnih.gov These engineered "carbene transferases," derived from cytochrome P450 enzymes, catalyze intramolecular carbene insertions into C-H bonds, offering a powerful tool for creating complex cyclic molecules from simple starting materials. nih.govnih.gov
The catalytic cycle of these engineered enzymes, often referred to as P411 variants, begins with the in situ formation of a reactive carbene intermediate from a diazo compound. The enzyme's heme cofactor, with its iron center, plays a crucial role in this process. The mechanism is proposed to involve the following key steps:
Carbene Formation: The diazo substrate interacts with the reduced heme iron, leading to the extrusion of dinitrogen gas and the formation of an iron-carbene intermediate.
C-H Bond Activation: The highly reactive carbene, tethered to the enzyme's active site, is then positioned to interact with a specific C-H bond within the same molecule.
Intramolecular C-H Insertion: The carbene carbon inserts into the targeted C-H bond, forming a new carbon-carbon bond and simultaneously constructing the spirocyclic ring system.
Directed evolution has been instrumental in tailoring the activity and selectivity of these carbene transferases. By introducing specific mutations, scientists have been able to create enzyme variants that can produce various ring sizes, including the five-membered rings found in this compound analogs. For instance, starting from a serine-ligated cytochrome P450 variant, directed evolution has generated variants like P411-LAS-5247, which shows high activity for creating 5-membered lactones. nih.govnih.gov Further engineering has even overcome the thermodynamic challenges associated with forming larger, more strained ring systems. nih.gov
This biocatalytic approach offers several advantages, including high enantioselectivity and the ability to perform complex transformations under mild conditions. The enzymatic synthesis has been successfully applied to create a variety of complex lactone scaffolds, including fused, bridged, and spiro rings, highlighting its potential for accessing novel chemical diversity. nih.govnih.gov
Functionalization and Derivatization Strategies for this compound
The ability to modify the core structure of this compound is crucial for exploring its structure-activity relationships and developing new applications. Strategies for functionalization can be broadly categorized into post-synthetic modification of the pre-formed scaffold and the use of modular synthetic approaches to build diversity.
Post-Synthetic Modification of Spirolactone Scaffolds
Post-synthetic modification involves chemically altering the this compound core after its initial synthesis. One of the primary avenues for such modification is through the reactivity of the lactone rings themselves. The ester linkages in the γ-butyrolactone rings are susceptible to nucleophilic attack, which can lead to ring-opening reactions.
While the parent γ-butyrolactone is thermodynamically challenging to polymerize via ring-opening polymerization under normal conditions, its derivatives can be more reactive. mdpi.com The introduction of substituents on the γ-butyrolactone ring can increase ring strain, making it more prone to ring-opening. This principle can be applied to the spiro-dilactone scaffold. Nucleophiles such as amines, alcohols, and thiols can potentially react with one or both lactone carbonyls, leading to the formation of amides, esters, or thioesters, respectively. This approach would linearize one of the rings while introducing a new functional handle.
For instance, the reaction of the spiro-dilactone with a diamine could lead to the formation of a polyamide containing the spiro-center, or under different conditions, a bis-amide diol. The specific outcome would depend on the reaction conditions and the nature of the nucleophile. The regioselectivity of the ring-opening of spiro-epoxyoxindoles has been controlled by tuning the nucleophilicity of the attacking species, suggesting that similar control could be exerted on spiro-dilactone systems. nih.gov
Click Chemistry and Other Modular Synthesis Approaches for Spirolactone Hybrids
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. mdpi.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. mdpi.com This modular approach is highly attractive for creating libraries of compounds by joining different molecular building blocks.
To apply click chemistry to the this compound scaffold, the core molecule must first be functionalized with either an azide (B81097) or a terminal alkyne group. This could be achieved by incorporating these functionalities into the starting materials for the spiro-dilactone synthesis. For example, a gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid has been used to synthesize substituted 3,8-dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. mdpi.com By using a starting material where one of the aryl groups is substituted with an azide, a "clickable" spiro-dilactone could be produced.
Once the azide- or alkyne-functionalized spiro-dilactone is in hand, it can be "clicked" with a variety of molecules containing the complementary functional group. This allows for the modular synthesis of spiro-dilactone hybrids with diverse appendages, such as peptides, carbohydrates, or fluorescent probes. This strategy has been widely used in drug discovery and materials science to rapidly generate and screen large libraries of compounds for desired properties. The resulting triazole linker is not just a passive connector; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and other non-covalent interactions, potentially influencing the biological activity of the hybrid molecule.
The strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative, copper-free click reaction that is particularly useful for biological applications where copper toxicity is a concern. nih.gov This reaction utilizes a strained cyclooctyne (B158145) that reacts readily with an azide without the need for a metal catalyst. By incorporating a strained alkyne into the spiro-dilactone structure, it could be readily conjugated to azide-containing biomolecules in a biological setting.
Chemical Reactivity and Mechanistic Investigations of 2,7 Dioxaspiro 4.4 Nonane 3,8 Dione
Fundamental Reactivity Patterns of Spiro-Dilactones
The reactivity of spiro-dilactones like 2,7-Dioxaspiro[4.4]nonane-3,8-dione is dominated by the inherent strain in the dual γ-butyrolactone ring system fused at a single carbon atom. This structural feature activates the carbonyl groups and the adjacent bonds for a variety of chemical transformations.
Electrophilic and Nucleophilic Reactions
The core reactivity of spiro-dilactones involves the electrophilic nature of the carbonyl carbons, which are susceptible to attack by a wide range of nucleophiles. This typically results in the ring-opening of one or both lactone moieties. Studies on the closely related isomer, 1,6-Dioxaspiro[4.4]nonane-2,7-dione, provide significant insight into these reactions.
Nucleophiles such as water, alcohols, and amines readily react, leading to the formation of pimelic acid derivatives. wikipedia.org For instance, hydrolysis in an aqueous medium yields 4-oxoheptanedioic acid. wikipedia.org This occurs because the initial tetrahedral intermediate formed by water attack is unstable and leads to ring cleavage. Similarly, reaction with alcohols (alcoholysis) produces diesters of 4-oxoheptanedioic acid, which have been explored as plasticizers. wikipedia.org Ammonolysis, the reaction with amines, can yield spirodilactams, which are rigid and thermally stable molecules suitable for creating high-performance polymers. wikipedia.org
The spiro-activation concept, observed in electrophilic cyclopropanes, suggests that the orthogonal arrangement of the carbonyl groups relative to the spiro-ring system enhances the electrophilicity at the carbonyl carbons. nih.gov This facilitates the delocalization of negative charge in the transition state during nucleophilic attack. nih.gov
While the carbonyl carbons are the primary electrophilic sites, the α-carbons to the carbonyl groups can potentially undergo electrophilic substitution, although this reactivity is less documented for the parent spiro-dilactone.
| Nucleophile | Reaction Type | Product | Reference |
|---|---|---|---|
| Water | Hydrolysis | 4-Oxoheptanedioic acid | wikipedia.org |
| Alcohols (e.g., 2-Ethylhexanol) | Alcoholysis | Diesters of 4-Oxoheptanedioic acid | wikipedia.org |
| Primary Amines | Ammonolysis | Spirodilactams | wikipedia.org |
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound is primarily centered on the carbonyl functionalities. The lactone carbonyls can be reduced using powerful reducing agents. For example, the analogue 1,6-Dioxaspiro[4.4]nonane-2,7-dione is reduced by lithium aluminium hydride (LiAlH₄) to yield the tetra-alcohol 3-(hydroxymethyl)hexane-1,3,6-triol in high yield. wikipedia.org This transformation underscores the reducibility of the ester groups in the spiro-dilactone core.
Conversely, the oxidation of the spiro-dilactone framework is not a commonly reported reaction. The carbon skeleton is generally saturated and, therefore, resistant to oxidation under mild conditions. The stability of related spiro-compounds, such as the hole-transporting material spiro-OMeTAD, has been studied, where the oxidized form is readily reduced back to the neutral molecule, highlighting the redox activity of more complex, functionalized spiro-systems. nih.gov However, direct oxidation of the simple this compound would likely require harsh conditions that would probably lead to degradation of the molecule.
Cycloaddition Reactions and Their Scope
The potential for this compound to participate in cycloaddition reactions can be inferred from the reactivity of related γ-butyrolactone derivatives. Specifically, derivatives containing exocyclic double bonds, such as α-methylene-γ-butyrolactone, are known to undergo cycloaddition reactions.
One important class is the 1,3-dipolar cycloaddition. For instance, α-methylene-γ-butyrolactone reacts with C,N-diphenylnitrone to afford diastereomeric 5-spirosubstituted isoxazolidines with high selectivity. mdpi.com This type of reaction is a powerful tool for constructing complex nitrogen-containing heterocyclic systems.
Furthermore, polar radical crossover cycloaddition (PRCC) reactions have been used to synthesize γ-butyrolactones from alkenes and unsaturated acids. acs.orgnih.gov While these are synthetic routes to the lactone ring itself, they highlight the amenability of the γ-butyrolactone system to radical cyclization processes. Spiro-activated cyclopropanes are also known to undergo (3+2), (3+3), and (4+3) cycloadditions, which suggests that the strained spiro-system in this compound could potentially activate it for similar, though currently unexplored, cycloaddition pathways. nih.gov
| Reactant | Reaction Type | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| C,N-Diphenylnitrone | 1,3-Dipolar Cycloaddition | 5-Spirosubstituted isoxazolidines | High diastereoselectivity (e.g., 9:1) | mdpi.com |
Detailed Mechanistic Studies of Reaction Pathways
While specific mechanistic studies on this compound are scarce, the reaction pathways can be elucidated by drawing parallels with well-understood mechanisms of related compounds and general principles of organic chemistry.
Identification of Reaction Intermediates
The identification of reaction intermediates is key to understanding the stepwise process of a reaction. In the case of spiro-dilactone reactions, several types of intermediates can be proposed.
For the common nucleophilic ring-opening reactions, such as hydrolysis or alcoholysis, the mechanism proceeds through a tetrahedral intermediate . The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient species with a tetrahedral carbon atom bearing a negative charge on the oxygen. This intermediate is central to nucleophilic acyl substitution.
In reactions involving radical cyclizations to form γ-butyrolactones, carbon-centered radical intermediates are key. For example, in the polar radical crossover cycloaddition, an alkene cation radical is first formed, which then adds to a carboxylic acid to generate a radical that undergoes a 5-exo-trig cyclization. acs.org
Acid-catalyzed ring-opening reactions, analogous to those seen in spiro-epoxyoxindoles, likely proceed through protonated intermediates . nih.gov In such a mechanism, one of the carbonyl oxygens is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack leads to ring-opening. It is also plausible that under certain conditions, particularly with Lewis acids, a carbocationic intermediate could form at the spiro-carbon upon cleavage of a C-O bond, driven by the release of ring strain. nih.gov
Elucidation of Rate-Determining Steps and Transition States
In nucleophilic acyl substitution reactions, either the formation of the tetrahedral intermediate or its breakdown can be the rate-determining step, depending on the nucleophile and the reaction conditions. For reactions with strong nucleophiles, the initial attack is often fast, and the collapse of the tetrahedral intermediate to expel the leaving group is the slow step.
In cycloaddition reactions, the transition state geometry is critical for determining the stereochemical outcome. For the 1,3-dipolar cycloaddition of nitrones to α-methylene-γ-butyrolactone, the observed diastereoselectivity is rationalized by examining the steric interactions in the alternative transition states . The transition state leading to the major isomer is favored because it minimizes unfavorable steric clashes. mdpi.com
For SN2-type ring-opening reactions, as studied in related spiro-activated electrophilic cyclopropanes, kinetic studies show that the reaction rates correlate with the nucleophilicity of the attacking species. nih.gov This indicates that the nucleophilic attack is part of the rate-determining step. The transition state for these reactions involves significant polarization of the breaking carbon-carbon bond. nih.gov By analogy, for nucleophilic attack on the spiro-dilactone, the approach of the nucleophile and the initial C-O bond cleavage would be part of a highly ordered transition state, the energy of which determines the reaction rate.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,6-Dioxaspiro[4.4]nonane-2,7-dione |
| 4-Oxoheptanedioic acid |
| Lithium aluminium hydride |
| 3-(Hydroxymethyl)hexane-1,3,6-triol |
| spiro-OMeTAD |
| α-Methylene-γ-butyrolactone |
| C,N-Diphenylnitrone |
| 5-Spirosubstituted isoxazolidines |
| γ-Butyrolactone |
Application of Mechanistic Probes (e.g., Isotopic Labeling, Radical Trapping Experiments)
Mechanistic probes are crucial tools in organic chemistry for elucidating the detailed pathways of chemical reactions. While direct experimental data for this compound is not present in the reviewed literature, this section outlines how isotopic labeling and radical trapping experiments could be theoretically applied to investigate its reactivity.
Isotopic Labeling
Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. wikipedia.org By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), chemists can track the transformation of specific bonds and functional groups using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov
In the context of this compound, a key reaction to investigate would be its hydrolysis, which involves the cleavage of one or both of its lactone rings. To elucidate the mechanism (e.g., acyl-oxygen vs. alkyl-oxygen cleavage), a specifically labeled molecule could be synthesized. For instance, by performing the hydrolysis in water enriched with the ¹⁸O isotope (H₂¹⁸O), the location of the ¹⁸O atom in the final product would reveal the site of nucleophilic attack.
Hypothetical Isotopic Labeling Study of this compound Hydrolysis
| Labeled Reactant/Reagent | Expected Product if Acyl-Oxygen Cleavage Occurs | Expected Product if Alkyl-Oxygen Cleavage Occurs | Analytical Technique |
| This compound + H₂¹⁸O | The carboxylic acid group of the ring-opened product would incorporate ¹⁸O. | The hydroxyl group on the ring-opened product would incorporate ¹⁸O. | Mass Spectrometry, ¹³C NMR |
| 2,7-Dioxaspiro[4.4]nonane-3,8-di(¹⁸O)one + H₂O | The resulting di-acid would retain one ¹⁸O atom in each carboxyl group. | The resulting diol would retain the ¹⁸O atoms. | Mass Spectrometry, ¹³C NMR |
This type of study would provide definitive evidence for the operative hydrolysis mechanism, a fundamental aspect of the compound's chemical reactivity.
Radical Trapping Experiments
While many reactions of lactones are ionic, the possibility of radical-mediated pathways exists, particularly under photochemical or high-temperature conditions, or in the presence of radical initiators. Radical trapping experiments are designed to detect and identify transient radical intermediates. csbsju.edu A "radical trap" is a molecule that reacts rapidly with unstable radicals to form a stable, detectable product. csbsju.eduresearchgate.net
A common and effective radical scavenger is (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. csbsju.edu If a reaction involving this compound were suspected to proceed via a radical mechanism, the addition of TEMPO to the reaction mixture would be a key experiment. The formation of a stable adduct between a radical intermediate derived from the spirodilactone (B1204692) and TEMPO would provide strong evidence for the existence of that radical pathway. nih.gov The resulting adduct could then be isolated and characterized by techniques such as mass spectrometry and NMR spectroscopy. au.dk
For example, in a hypothetical radical-initiated polymerization or decomposition reaction, radical intermediates could be intercepted.
Hypothetical Radical Trapping in a Reaction of this compound
| Reaction Condition | Suspected Intermediate | Radical Trap | Expected Result |
| Photolysis or Thermolysis | Carbon-centered radicals from decarboxylation or ring opening. | TEMPO | Formation of a stable TEMPO-adduct, detectable by MS, which would suppress the formation of the final product. |
| Reaction with a radical initiator (e.g., AIBN) | Various radical species formed by hydrogen abstraction or addition. | TEMPO | Trapping of the initial radical intermediates, providing insight into the initiation step of the reaction. |
The absence of any effect on the reaction rate or product distribution upon addition of a radical trap would suggest that a radical mechanism is likely not involved. Conversely, the successful trapping of an intermediate provides invaluable, albeit indirect, evidence for its role in the reaction mechanism. csbsju.edu
Conformational Analysis and Stereochemistry of Spiro Dilactones
Conformational Rigidity and Dynamics of the Spirocyclic Ring System
The 2,7-Dioxaspiro[4.4]nonane-3,8-dione ring system is composed of two five-membered lactone rings fused at a central spiro-carbon. This arrangement imparts a significant degree of conformational rigidity to the molecule. The spirocyclic nature of this compound contributes to its distinct three-dimensional architecture, which plays a crucial role in its interaction with biological targets. nih.gov Polycyclic structures that are fused at a central carbon atom are of great interest due to their appealing conformational features and their structural implications in biological systems. nih.gov
Stereochemical Aspects: Chiral Properties and Control of Stereocenter Formation
The central spiro-carbon atom in this compound is a quaternary stereocenter. The presence of this chiral center means that the molecule can exist as a pair of enantiomers. The synthesis of spirocyclic compounds, particularly the stereoselective construction of the quaternary spirocenter, remains a significant challenge in organic synthesis. nih.gov
The control of stereocenter formation during the synthesis of spiro-dilactones is a critical aspect of their chemistry. Various synthetic strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity. These methods often rely on the use of chiral auxiliaries, catalysts, or starting materials to direct the stereochemical outcome of the reaction. nih.gov For instance, the synthesis of spiro-heterocyclic steroids often results in the formation of a single diastereomer due to the inherent stereochemistry of the steroid backbone, but the creation of the new chiral spiro center can still be challenging. nih.gov
The development of concise methods for the synthesis of functionalized spirocyclic molecules is crucial in the discovery of new bioactive compounds. rsc.org Methodologies such as the hetero-Diels-Alder reaction have been employed for the diastereoselective synthesis of spiro-heterocyclic frameworks, achieving high yields and excellent diastereoselectivity. rsc.org
Influence of Substituent Patterns on Conformation and Diastereoselectivity
For example, in the synthesis of substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones, the nature of the substituents on the aromatic rings can be varied, leading to a range of derivatives. mdpi.com The presence of bulky substituents can lead to specific diastereomers being favored due to steric hindrance. This steric control is a powerful tool in directing the formation of a desired stereoisomer.
The diastereoselectivity of reactions to form spirocyclic systems is often high. For instance, iron-mediated reactions have been shown to produce spiro[4.4]nonane-1,7-dione derivatives with high diastereoselectivity. acs.org Similarly, intramolecular Mizoroki-Heck annulations have been used to synthesize N-methylspiroindolines with greater than 98% diastereoselectivity, a result rationalized by density functional theory calculations and confirmed by X-ray crystallography. diva-portal.org
The following table summarizes the diastereoselective synthesis of various spirocyclic compounds, highlighting the reaction conditions and outcomes.
| Spirocyclic Compound | Reaction Type | Catalyst/Reagents | Diastereoselectivity | Yield | Reference |
| Spiro[4.4]nonane-1,7-dione derivatives | Iron-mediated ring contraction | Iron catalyst | High | 74-85% | acs.org |
| Spiro indanone fused pyrano[3,2-c]chromene derivatives | Hetero-Diels-Alder | 4 Å MS | Excellent | up to 85% | rsc.org |
| N-Methylspiroindolines | Intramolecular Mizoroki-Heck | Pd(t-Bu3P)2 | >98% | 59-81% | diva-portal.org |
| Spiropyrazolones | Michael-Aldol cascade | Secondary amines | Single diastereomer | Excellent | nih.gov |
Structure Reactivity Relationship Studies and Molecular Design Principles for 2,7 Dioxaspiro 4.4 Nonane 3,8 Dione
Influence of Substituent Effects on Chemical Reactivity and Selectivity
Substituents on the 2,7-dioxaspiro[4.4]nonane-3,8-dione framework can significantly modulate its chemical reactivity and the selectivity of its transformations. Research into the synthesis of related spirobislactones, such as 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones, has provided insights into these effects. nih.gov
In the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids to form these spiro-dilactones, the electronic nature of the substituents on the aryl rings of the starting material plays a crucial role. nih.gov The reaction proceeds smoothly and in high yields for a variety of substituted starting materials. nih.gov This suggests that the catalytic cycle is tolerant to a range of electronic effects, from electron-donating to electron-withdrawing groups on the aryl moieties.
While the primary research has focused on substituents on the starting materials, these findings have direct implications for the reactivity of the resulting spiro-dilactone products. The presence of electron-withdrawing or electron-donating groups on the exocyclic double bonds of the 3,8-diarylidene derivatives would be expected to influence their susceptibility to nucleophilic or electrophilic attack. For instance, electron-withdrawing groups would render the double bonds more electrophilic and prone to attack by nucleophiles.
The following table summarizes the types of substituents that have been incorporated into related spiro-dilactone structures and the observed outcomes in their synthesis, which can be extrapolated to predict their influence on the reactivity of the this compound core.
| Substituent Type on Aryl Group | Electronic Effect | Influence on Spiro-dilactone Formation | Predicted Impact on Reactivity of Spiro-dilactone |
| Alkyl groups (e.g., methyl) | Electron-donating | High yields in formation | Enhanced nucleophilicity of the lactone carbonyls |
| Methoxy groups | Electron-donating | High yields in formation | Enhanced nucleophilicity of the lactone carbonyls |
| Halogens (e.g., chloro, bromo) | Electron-withdrawing | High yields in formation | Increased electrophilicity of the lactone carbonyls |
| Nitro groups | Strongly electron-withdrawing | High yields in formation | Significantly increased electrophilicity of the lactone carbonyls |
Stereoelectronic Effects and Their Impact on Spiro-Dilactone Transformations
The spirocyclic nature of this compound imposes significant conformational constraints, leading to pronounced stereoelectronic effects that govern its reactivity. The central spiro-carbon atom is a stereocenter, and the relative orientation of the two five-membered lactone rings dictates the accessibility of the carbonyl groups to incoming reagents. nih.gov
For instance, the approach of a nucleophile to one of the carbonyl carbons will be influenced by the stereoelectronic environment. The trajectory of the nucleophilic attack will preferentially occur in a manner that allows for optimal overlap with the π* orbital of the carbonyl group while minimizing steric hindrance from the rest of the spirocyclic system. The Bürgi-Dunitz trajectory, which describes the preferred angle of nucleophilic attack on a carbonyl group, will be constrained by the rigid spiro-framework.
While specific studies detailing the stereoelectronic effects on the transformations of this compound are not extensively documented, the principles governing the reactivity of other spirocyclic and bicyclic systems can be applied. The inherent chirality and conformational rigidity of this spiro-dilactone make it a valuable scaffold for asymmetric synthesis, where understanding and predicting the influence of stereoelectronic effects is critical for controlling the stereochemical outcome of reactions.
Rational Design Principles for Modulating Chemical Functionality
The rational design of functional molecules based on the this compound scaffold hinges on a comprehensive understanding of the structure-reactivity relationships discussed above. By strategically introducing substituents and controlling the stereochemistry, it is possible to fine-tune the chemical and physical properties of these compounds for specific applications.
One of the primary design principles involves the modulation of the electronic properties of the lactone rings. The introduction of electron-withdrawing groups at positions alpha to the carbonyls can enhance their electrophilicity, making them more susceptible to nucleophilic attack. This could be a valuable strategy for the design of novel monomers for polymerization reactions or for the development of new biodegradable materials.
Conversely, the incorporation of electron-donating groups could increase the electron density on the carbonyl oxygens, potentially enhancing their ability to act as hydrogen bond acceptors or to coordinate with metal ions. This could be exploited in the design of novel ligands for catalysis or sensors for specific analytes.
The stereochemistry of the spiro-center also presents a powerful tool for rational design. By controlling the absolute configuration of the spiro-carbon, it is possible to create chiral building blocks for the synthesis of complex, enantiomerically pure molecules. The rigid spiro-framework can be used to pre-organize functional groups in a specific spatial arrangement, which is a key principle in the design of catalysts and molecular recognition systems.
The following table outlines some rational design principles for modulating the functionality of this compound.
| Design Goal | Strategy | Rationale |
| Enhance electrophilicity | Introduce electron-withdrawing groups (e.g., halogens, nitro groups) adjacent to the carbonyls. | Increases the partial positive charge on the carbonyl carbons, making them more reactive towards nucleophiles. |
| Enhance nucleophilicity/coordination | Introduce electron-donating groups (e.g., alkyl, alkoxy groups). | Increases the electron density on the carbonyl oxygens, enhancing their basicity and coordinating ability. |
| Control stereochemical outcomes | Utilize chiral starting materials or catalysts for the synthesis of specific stereoisomers. | The rigid spiro-framework can translate the chirality of the spiro-center to other parts of the molecule during subsequent reactions. |
| Develop novel polymers | Functionalize the spiro-dilactone with polymerizable groups (e.g., vinyl, acrylic). | The spiro-dilactone can act as a rigid, well-defined monomer unit to create polymers with unique architectures and properties. |
Advanced Characterization Techniques for Spiro Dilactone Analysis
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in determining the molecular structure and assessing the purity of synthesized compounds.
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including spiro-dilactones.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For spiro-dilactones, the chemical shifts and coupling constants of the protons on the heterocyclic rings and any substituents are key indicators of the molecular structure. For instance, in derivatives of 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione, the protons of the methylene (B1212753) groups and the spirocyclic core can be distinctly identified. mdpi.com
¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The chemical shifts of the carbonyl carbons in the lactone rings, the spiro carbon, and other carbons in the structure are characteristic. For example, in substituted 3,8-dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones, the carbonyl carbons typically appear around 172 ppm. mdpi.com
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between different nuclei. COSY helps in identifying coupled protons, while HSQC correlates protons with their directly attached carbons, which is crucial for unambiguous assignment of ¹H and ¹³C NMR spectra.
| Compound | Technique | Solvent | Key Chemical Shifts (δ, ppm) |
|---|---|---|---|
| 3,8-bis(4-bromobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione | ¹H NMR | DMSO | 7.58 (d, J = 8.4 Hz, 4H), 7.48 (d, J = 8.4 Hz, 4H), 5.88 (s, 2H), 3.62 (d, J = 18.0 Hz, 2H), 3.35 (d, J = 18.0 Hz, 2H) mdpi.com |
| 3,8-bis(4-bromobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione | ¹³C NMR | DMSO | 172.0, 147.3, 133.3, 132.0, 130.5, 120.2, 103.9, 50.6, 36.9 mdpi.com |
| 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione | ¹H NMR | DMSO | 4.82 (m, 2H), 4.54 (br s, 2H), 3.41 (d, J = 17.3 Hz, 2H), 3.14 (d, J = 17.3 Hz, 2H) mdpi.com |
| 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione | ¹³C NMR | DMSO | 168.6, 131.7, 128.2, 62.1, 56.8, 36.1 mdpi.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For 2,7-Dioxaspiro[4.4]nonane-3,8-dione, the most characteristic absorption bands would be the strong C=O stretching vibrations of the lactone rings, typically appearing in the region of 1750-1800 cm⁻¹. The C-O-C stretching vibrations of the ether linkages would also be prominent. For the related compound 1,6-Dioxaspiro[4.4]nonane-2,7-dione, IR spectra are available and show these characteristic peaks. nist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While the parent this compound is not expected to have strong absorptions in the visible region, substituted derivatives with chromophoric groups will exhibit characteristic UV-Vis spectra. For example, substituted fluorenylspirohydantoins show a maximum absorption (λmax) around 273 nm. bas.bg
| Compound | Technique | Key Absorption Bands/Wavelengths |
|---|---|---|
| 1,6-Dioxaspiro[4.4]nonane-2,7-dione | IR | Characteristic C=O and C-O stretching vibrations are present. nist.gov |
| 1',3'-Bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione | IR (ATR) | 3354 (υ(N-H)), 1779 (υ(C=O)), 1713 (υ(C=O)) cm⁻¹ bas.bg |
| 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione | UV-Vis (DMSO) | λmax = 273 nm bas.bg |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., ESI-HRMS, MALDI-HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that allows for the accurate determination of the molecular mass of a compound. It is particularly useful for polar molecules and provides high-resolution data that can be used to confirm the elemental composition. For various substituted 3,8-dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones, ESI-HRMS has been used to confirm their molecular formulas by observing the [M+H]⁺ and [M+Na]⁺ adducts. mdpi.com
Matrix-Assisted Laser Desorption/Ionization-High Resolution Mass Spectrometry (MALDI-HRMS) is another soft ionization technique, often used for larger molecules and for imaging applications to study the spatial distribution of compounds in a sample.
| Compound | Technique | Observed m/z [Ion] | Calculated m/z [Ion] |
|---|---|---|---|
| 3,8-bis(4-chlorobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione | ESI-HRMS | 401.03474 [M+H]⁺ | 401.03419 [M+H]⁺ |
| 3,8-bis(4-chlorobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione | ESI-HRMS | 423.01581 [M+Na]⁺ | 423.01614 [M+Na]⁺ mdpi.com |
| 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione | ESI-HRMS | 181.04937 [M+H]⁺ | 181.04954 [M+H]⁺ |
| 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione | ESI-HRMS | 203.03167 [M+Na]⁺ | 203.03148 [M+Na]⁺ mdpi.com |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Spectroelectrochemistry)
Electrochemical techniques are employed to study the redox properties of molecules, which is particularly relevant for compounds that may have applications in materials science or as redox-active species.
Cyclic Voltammetry (CV) is used to investigate the oxidation and reduction potentials of a compound. By cycling the potential applied to a solution of the compound, one can determine the reversibility of redox processes.
Spectroelectrochemistry combines spectroscopic and electrochemical methods to study the spectral changes that occur as a molecule is oxidized or reduced. This can provide information about the electronic structure of the different redox states.
While specific electrochemical data for this compound is not available, these techniques would be crucial for evaluating its potential in applications where electron transfer is important.
Theoretical and Computational Chemistry of 2,7 Dioxaspiro 4.4 Nonane 3,8 Dione
Electronic Structure Calculations and Molecular Orbital Theory
This area of study would typically involve using quantum mechanical methods to determine the distribution of electrons within the 2,7-Dioxaspiro[4.4]nonane-3,8-dione molecule. Key outputs would include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These calculations are fundamental to understanding the molecule's reactivity, electronic transitions, and stability. However, no specific HOMO-LUMO gap energies or molecular orbital diagrams for this compound have been published.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling for this compound would allow for the investigation of potential chemical reactions, such as its synthesis or degradation. By mapping the potential energy surface, researchers could identify the most likely reaction mechanisms, calculate the activation energies, and characterize the geometry of transition state structures. For instance, studies on the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid have been performed to understand the formation of different spirobislactone scaffolds, but this does not extend to the target molecule.
Prediction and Interpretation of Spectroscopic Data
Computational methods are frequently used to predict spectroscopic data, which aids in the identification and characterization of new compounds. Techniques like Density Functional Theory (DFT) can calculate expected NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-visible absorption wavelengths. While experimental and some predicted data are available for isomers like 1,6-Dioxaspiro[4.4]nonane-2,7-dione and its derivatives, no such predicted spectra for this compound are documented.
Conformation Search and Energy Minimization Studies
The spirocyclic structure of this compound implies the existence of multiple possible three-dimensional arrangements, or conformers. A conformation search, followed by energy minimization calculations, would identify the most stable, low-energy conformers and the energy barriers between them. This is crucial for understanding the molecule's physical properties and how it might interact with other molecules. Such specific conformational analyses for this compound have not been reported.
Polymer Chemistry and Materials Science Applications of Spiro Dilactones
Ring-Opening Polymerization (ROP) of Spiro-Dilactones as Monomers
Ring-opening polymerization (ROP) is a primary method for converting cyclic monomers like 2,7-Dioxaspiro[4.4]nonane-3,8-dione into linear polymers. This process involves the cleavage of one or both of the ester linkages within the spiro-dilactone structure, leading to the formation of a polyester (B1180765). The polymerization of spiro-dilactones is driven by the release of ring strain, although the thermodynamic equilibrium can be influenced by the specific monomer structure and polymerization conditions. mdpi.com
Design Considerations for Monomer Structures
The structure of the spiro-dilactone monomer plays a crucial role in its polymerizability and the properties of the resulting polymer. For this compound, the spirocyclic nature, with two five-membered lactone rings sharing a central quaternary carbon, imparts significant ring strain, which is a thermodynamic driving force for ROP.
Substituents on the spiro-dilactone ring can be introduced to modify the monomer's reactivity and the polymer's characteristics. For instance, the introduction of alkyl or aryl groups can influence the solubility of the monomer and the thermal and mechanical properties of the resulting polyester. While specific studies on substituted this compound are limited, research on analogous spiro-compounds, such as 3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione, highlights the potential for structural modification.
Polymerization Conditions and Catalysis
The ROP of spiro-dilactones like this compound can be initiated by various catalytic systems, including anionic, cationic, and coordination-insertion mechanisms. mdpi.com The choice of catalyst is critical as it influences the polymerization rate, control over molecular weight, and the microstructure of the polymer.
Catalytic Systems for ROP of Lactones:
| Catalyst Type | Examples | Mechanism | Key Features |
| Anionic | Alkoxides, hydroxides | Anionic | Can be fast but may lead to side reactions like transesterification. |
| Cationic | Protic acids, Lewis acids | Cationic | Can be effective but may be sensitive to impurities. |
| Coordination-Insertion | Metal-alkoxides (e.g., Sn, Zn, Al-based) | Coordination-Insertion | Offers good control over polymerization, leading to well-defined polymers. nih.govnih.govresearchgate.net |
| Organocatalysts | N-heterocyclic carbenes (NHCs), thioureas | Various | Metal-free, can offer high selectivity and activity. researchgate.netnih.gov |
For instance, studies on the ROP of ε-caprolactone, a common lactone, have shown that zinc-based catalysts can be highly effective, proceeding through a coordination-insertion mechanism. nih.gov This mechanism involves the coordination of the lactone monomer to the metal center, followed by nucleophilic attack of an initiator or the growing polymer chain on the carbonyl carbon of the monomer. A similar approach could be conceptually applied to the ROP of this compound.
Characterization of Polymer Structure and Microstructure
The resulting polymers from the ROP of this compound are expected to be polyesters. The specific structure would depend on which of the ester bonds in the spiro-dilactone ring are cleaved during polymerization. If both rings open, a linear polyester with a repeating unit derived from the opened monomer is formed.
Standard analytical techniques are employed to characterize the structure and properties of these polymers:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure by identifying the characteristic peaks of the repeating units and end groups.
Gel Permeation Chromatography (GPC): GPC is utilized to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer, providing insights into the control over the polymerization process.
Differential Scanning Calorimetry (DSC): DSC helps in determining the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm), which are crucial for understanding the material's behavior at different temperatures.
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Degradation Mechanisms of Polymers Derived from Spiro-Dilactones
Polymers derived from spiro-dilactones, being polyesters, are generally susceptible to degradation, particularly through hydrolysis of the ester linkages. This biodegradability is a highly sought-after property for applications in biomedical devices and environmentally friendly plastics. nih.gov
The degradation of these polyesters can occur through several mechanisms:
Bulk Erosion: Water penetrates the entire polymer matrix, leading to a relatively uniform degradation throughout the material. This typically results in a decrease in molecular weight before significant mass loss is observed. researchgate.net
Surface Erosion: Degradation is confined to the surface of the polymer, causing the material to gradually thin over time while maintaining its bulk integrity. mdpi.com
The rate of degradation is influenced by several factors, including the polymer's chemical structure, molecular weight, crystallinity, and the surrounding environment (e.g., pH, temperature, presence of enzymes). nih.govresearchgate.net The degradation of polyesters like those derived from spiro-dilactones can be autocatalyzed by the carboxylic acid end groups generated during hydrolysis. researchgate.net
Enzymatic degradation can also play a significant role, where enzymes such as lipases and esterases can accelerate the hydrolysis of the ester bonds. mdpi.com Studies on the degradation of poly(caprolactone) (PCL) have shown that both hydrolytic and enzymatic pathways contribute to its breakdown. nih.gov
Co-polymerization Strategies for Tailored Material Properties
To further tailor the properties of materials derived from spiro-dilactones, co-polymerization with other cyclic monomers is a versatile strategy. By incorporating different monomer units into the polymer chain, properties such as the degradation rate, mechanical strength, and thermal characteristics can be precisely controlled. nih.govresearchgate.net
For example, co-polymerizing a spiro-dilactone like this compound with other lactones such as ε-caprolactone or lactide could yield copolymers with a range of properties. The resulting copolymer could be a random, block, or gradient copolymer depending on the reactivity ratios of the monomers and the polymerization conditions. rsc.orgresearchgate.net
The introduction of comonomers can significantly impact the final material's characteristics. For instance, incorporating a more flexible comonomer could lower the glass transition temperature, resulting in a more elastomeric material. Conversely, a rigid comonomer could enhance the thermal stability and mechanical strength.
Conceptual Frameworks for Advanced Materials and Responsive Systems from Spiro-Dilactones
The unique spiro-structure of monomers like this compound opens up possibilities for the design of advanced and responsive materials. The controlled ROP of these monomers can lead to well-defined polymer architectures, which are essential for creating "smart" materials that respond to external stimuli. nih.govrsc.orgyoutube.com
One conceptual framework involves the synthesis of block copolymers where one block is derived from a spiro-dilactone and the other from a stimulus-responsive monomer. For example, a temperature-responsive block could be incorporated, leading to materials that exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), causing them to undergo a phase transition in response to temperature changes. nih.gov
Furthermore, the potential for creating polymers with complex topologies, such as spiro-polymers, through reactions like polyspiroannulation, offers another avenue for developing novel materials with unique photophysical or mechanical properties. researchgate.net While this has been demonstrated with other monomer systems, the concept could potentially be extended to spiro-dilactones.
The development of polymers from this compound and related spiro-dilactones represents a promising area of research in polymer chemistry. The ability to create biodegradable polyesters with tunable properties through controlled polymerization and co-polymerization strategies positions these monomers as valuable building blocks for a new generation of advanced and sustainable materials.
Environmental Considerations and Green Chemistry Approaches in Spirolactone Synthesis
Implementation of Green Solvents and Reaction Conditions
The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Many traditional organic reactions utilize volatile and often toxic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids.
In the context of spirolactone synthesis, recent research has highlighted the use of greener solvent systems. An electrochemical method for synthesizing β-keto spirolactones has been developed using a mixture of acetone (B3395972) and water, which are considered more environmentally friendly solvents than many chlorinated hydrocarbons rsc.orgrsc.orgresearchgate.net. This electrochemical approach also avoids the need for stoichiometric chemical oxidants, further reducing the environmental impact rsc.orgrsc.orgresearchgate.net.
While the gold-catalyzed synthesis of 2,7-dioxaspiro[4.4]nonane-1,6-dione derivatives has been reported to use dichloromethane (B109758) (CH₂Cl₂), a solvent with environmental concerns, the mild reaction conditions (room temperature) can partially offset the impact by reducing energy consumption mdpi.comresearchgate.net. Future research will likely focus on adapting such catalytic systems to more benign solvent choices.
The following table showcases a selection of solvents and their general classification in terms of green chemistry principles.
| Solvent | Classification | Rationale |
| Water | Green | Non-toxic, abundant, non-flammable. |
| Acetone | Greener Choice | Lower toxicity than many organic solvents, biodegradable. |
| Ethanol | Green | Renewable resource, low toxicity. |
| Dichloromethane | Hazardous | Suspected carcinogen, environmental persistence. |
| Toluene | Hazardous | Toxic, volatile organic compound (VOC). |
Catalysis for Reduced Environmental Impact in Spirolactone Production
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation.
The use of gold(I) catalysts in the synthesis of 3,8-diaryl-2,7-dioxaspiro[4.4]nonane-1,6-diones is a prime example of this principle in action mdpi.comresearchgate.net. This catalytic cycle allows for the efficient construction of the spirocyclic core in high yields without the need for harsh reagents or high temperatures mdpi.comresearchgate.net. The catalyst itself is used in small amounts and can, in principle, be recycled.
Furthermore, the development of electrochemical synthesis methods for spirolactones represents a shift away from traditional metal-based oxidants rsc.orgrsc.orgresearchgate.net. In this approach, electrons serve as the "reagent" for oxidation, offering a clean and efficient alternative. This method has been successfully applied to the synthesis of β-keto spirolactones and demonstrates the potential for catalyst-free, or at least metal-reagent-free, synthetic routes rsc.orgrsc.orgresearchgate.net.
The environmental benefits of enzymatic catalysis are also being explored in broader chemical production, which could one day be applied to spirolactone synthesis. Enzymes operate under mild conditions (in water, at ambient temperature and pressure) and exhibit high selectivity, leading to a reduction in hazardous waste and energy usage.
Future Directions and Emerging Research Areas in 2,7 Dioxaspiro 4.4 Nonane 3,8 Dione Chemistry
Discovery of Novel Synthetic Transformations
Future research will likely focus on developing more efficient, selective, and sustainable methods for synthesizing the 2,7-dioxaspiro[4.4]nonane core and its derivatives. A key area of development is the use of advanced catalytic systems.
Recent breakthroughs in the synthesis of analogous compounds, such as 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones, have highlighted the efficacy of gold(I) catalysis. mdpi.comresearchgate.net This approach involves the cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid, which proceeds smoothly under mild conditions to give quantitative yields. mdpi.comresearchgate.net The use of an electrophilic Au(I) complex with a sterically bulky biaryl phosphine (B1218219) ligand has proven particularly effective, whereas palladium and Au(III) catalysts showed no activity for the cyclization. mdpi.com This methodology represents a significant advancement for constructing the spiro-bislactone scaffold. mdpi.comresearchgate.net
Table 1: Gold(I)-Catalyzed Synthesis of Substituted 2,7-Dioxaspiro[4.4]nonane-1,6-diones
| Starting Material (Substituent) | Catalyst | Solvent | Time (h) | Yield (%) | Citation |
| 2,2-bis(3-phenylprop-2-ynyl)malonic acid | JohnPhosAu(MeCN)SbF₆ | CH₂Cl₂ | 1 | 100 | mdpi.com |
| 2,2-bis(3-(p-tolyl)prop-2-ynyl)malonic acid | JohnPhosAu(MeCN)SbF₆ | CH₂Cl₂ | 1 | 99 | mdpi.com |
| 2,2-bis(3-(p-methoxyphenyl)prop-2-ynyl)malonic acid | JohnPhosAu(MeCN)SbF₆ | CH₂Cl₂ | 1 | 100 | mdpi.com |
| 2,2-bis(3-(p-chlorophenyl)prop-2-ynyl)malonic acid | JohnPhosAu(MeCN)SbF₆ | CH₂Cl₂ | 1 | 98 | mdpi.com |
Beyond gold, other Lewis acid catalysts are being explored. Cationic indium complexes, for instance, have been shown to catalyze the reaction of epoxides with lactones to form spiro-orthoesters, a related structural class. ubc.ca The exploration of rearrangement reactions also presents a frontier for novel transformations. For example, tricyclic 5,5-benzannulated spiroketals have been found to undergo fascinating rearrangements under acidic conditions to produce diverse and complex molecular scaffolds such as pyrones and xanthones. acs.org
Exploration of Undiscovered Chemical Reactivity
The inherent strain and unique stereoelectronic properties of the spiro-acetal center in 2,7-dioxaspiro[4.4]nonane-3,8-dione suggest a rich and largely unexplored reactivity profile. A primary area of future investigation is the controlled ring-opening of the spirocyclic system.
The double ring-opening polymerization (ROP) of related spiro-orthoesters is a well-documented reaction that produces polyesters with valuable properties, such as low shrinkage during polymerization. tesisenred.net The mechanism often involves a cationic initiation, where an electrophile attacks an oxygen atom, leading to the formation of an oxonium cation and subsequent isomerization and propagation. tesisenred.net Mechanistic and kinetic studies on the photoinitiated cationic double ROP of related monomers like 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane have provided detailed insights into this process, confirming that the reaction proceeds via a predominant α-position attack in the second ring-opening step. nih.gov
Beyond polymerization, the selective, non-polymeric opening of the spirodilactone (B1204692) rings could establish these molecules as versatile synthetic intermediates. For instance, the related isomer 1,6-Dioxaspiro[4.4]nonan-2,7-dion can undergo hydrolysis to form 4-oxoheptanedioic acid or be transesterified with alcohols to produce diesters that have applications as plasticizers and paint strippers. wikipedia.org This suggests that this compound could serve as a precursor to novel dicarboxylic acids or functionalized heterocycles. Furthermore, acid-catalyzed transformations that don't lead to complete ring-opening but instead cause inversions of stereochemistry or conformational changes represent another avenue of reactivity, as has been observed in macrolide spiroketals. nih.gov
Integration with Emerging Technologies and Interdisciplinary Research
The unique properties of the 2,7-dioxaspiro[4.4]nonane scaffold position it at the intersection of chemistry, materials science, and biology. Future research will increasingly integrate emerging technologies to synthesize these compounds and explore their applications.
Technologies such as microwave-assisted synthesis and sonochemistry (ultrasound) are being adopted to accelerate and improve the efficiency of spiro compound synthesis. tesisenred.netresearchgate.net These methods offer advantages in terms of reduced reaction times and potentially higher yields. researchgate.net
The primary interdisciplinary application lies in materials science and polymer chemistry. The ability of spiro-orthoesters to undergo ring-opening polymerization with little to no shrinkage is a significant advantage for applications requiring high dimensional stability, such as in dental fillings and precision electronic components. mdpi.com The development of phosphorus- or silicon-containing spiro-orthoesters shows great promise for creating new materials with enhanced flame retardancy. tesisenred.net
In the realm of life sciences, the spiroketal unit is considered a "biologically validated framework". nih.gov It is a common motif in a wide array of bioactive natural products, including antibiotics and anticancer agents. nih.gov This has made spiroketals attractive targets for diversity-oriented synthesis (DOS), a strategy used to create large libraries of structurally diverse small molecules for high-throughput screening and drug discovery. mskcc.org The rigid spiroketal scaffold allows for the precise spatial presentation of various functional groups, making it an ideal core for probing biological systems. mskcc.orgnih.gov
Advanced Computational Methodologies for Prediction and Design
Computational chemistry is becoming an indispensable tool for understanding the complex stereochemistry and reactivity of spiroketals. Future research will rely heavily on advanced computational methodologies to predict reaction outcomes, elucidate mechanisms, and design new molecules with desired properties.
A key factor governing the stability and stereochemical outcome of spiroketal formation is the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon to adopt an axial orientation. illinois.edu Computational models are crucial for quantifying this and other stabilizing interactions, such as intramolecular hydrogen bonding or metal chelation, which can lead to the formation of less-stable "contrathermodynamic" isomers. nih.govillinois.edu
Molecular modeling has been successfully used in conjunction with experimental data (like NMR) to determine the precise three-dimensional structure and stereochemistry of complex spiroketals. nih.gov Furthermore, computational studies have been instrumental in confirming proposed reaction mechanisms. For example, computer modeling helped validate the proposed pathway for the cationic double ring-opening polymerization of a tetraoxaspiro[4.4]nonane derivative. nih.gov As computational power and theoretical models improve, their predictive power will enable the in silico design of novel catalysts and substrates for the stereocontrolled synthesis of specific spiroketal isomers.
Table 2: Application of Computational Methods in Spiroketal Chemistry
| Application Area | Computational Technique | Purpose | Citation |
| Mechanism Elucidation | DFT, Molecular Modeling | To confirm proposed reaction pathways for polymerization and cyclization. | nih.govacs.org |
| Stereochemistry Prediction | DFT, Ab initio methods | To analyze the anomeric effect and predict the thermodynamically favored isomer. | illinois.edu |
| Conformational Analysis | Molecular Mechanics, DFT | To determine stable conformations and understand thermodynamic preferences. | nih.govnih.gov |
| Rational Design | N/A (Future Direction) | To design catalysts and substrates for stereoselective synthesis. |
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 2,7-dioxaspiro[4.4]nonane-3,8-dione derivatives, and how are they optimized for yield and purity?
- Methodology : Derivatives are synthesized via cyclocondensation reactions. For example, condensation of 2-iminothiazolidin-4-one with thioglycolic acid under reflux in dry benzene (6–7 hours) yields spiro derivatives. Purification involves column chromatography (silica gel) and recrystallization with ethanol, achieving yields up to 54% . Key steps include controlling reaction temperature and solvent selection to avoid side products.
Q. How are spectral and analytical data used to characterize this compound derivatives?
- Methodology : Compounds are characterized via -NMR, -NMR, and mass spectrometry. For instance, the spirocyclic structure is confirmed by distinct carbonyl peaks (~170 ppm in -NMR) and sp-hybridized carbons in the spiro junction. Elemental analysis validates purity (>95%) .
Q. What in vivo models are used to evaluate the anticonvulsant activity of these derivatives?
- Methodology : Strychnine-induced seizure models in rodents are employed. Derivatives like diazaspiro[4.4]nonane-3,8-dione (compound 17 ) delay seizure onset by 45% compared to phenobarbital, with survival times extended by 60%. Doses (10–50 mg/kg) are administered intraperitoneally, and results are statistically validated using ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
